molecular formula C15H10N2O2 B1302823 2-(1,6-Naphthyridin-2-yl)benzoic acid CAS No. 392233-76-0

2-(1,6-Naphthyridin-2-yl)benzoic acid

Cat. No. B1302823
CAS RN: 392233-76-0
M. Wt: 250.25 g/mol
InChI Key: YGSRIJFKQRHUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,6-Naphthyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C15H10N2O2 and a molecular weight of 250.26 . It is also available in a hydrated form with a molecular weight of 268.27 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine ring attached to a benzoic acid group . The InChI code for the compound is 1S/C15H10N2O2/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14/h1-9H,(H,18,19) .


Physical And Chemical Properties Analysis

This compound has a melting point range of 175-185°C . The compound is likely to have similar physical and chemical properties to other benzoic acid derivatives, which are generally soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .

Future Directions

The future directions for research on 2-(1,6-Naphthyridin-2-yl)benzoic acid could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the wide range of biological activities exhibited by naphthyridine derivatives , this compound may have potential therapeutic uses that warrant further investigation.

Mechanism of Action

Target of Action

The primary targets of the compound 2-(1,6-Naphthyridin-2-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Biochemical Pathways

It is known that naphthyridine, a core structure in this compound, is involved in various biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets

properties

IUPAC Name

2-(1,6-naphthyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRIJFKQRHUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375557
Record name 2-(1,6-naphthyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

392233-76-0
Record name 2-(1,6-naphthyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.